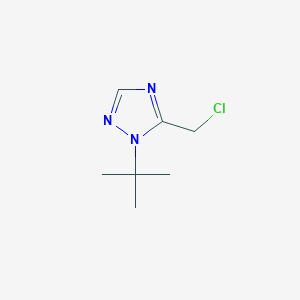

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole

Descripción general

Descripción

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole is an organic compound belonging to the triazole class. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their diverse applications in materials science, medicinal chemistry, and as synthetic intermediates.

Métodos De Preparación

The synthesis of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole typically involves the reaction of tert-butylamine with chloromethyl triazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form a variety of derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted triazoles, triazole oxides, and reduced triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

1,2,4-triazoles are well-known for their antimicrobial properties. Research has shown that derivatives of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole exhibit potent antifungal and antibacterial activities. For example:

- Antifungal Activity : A study demonstrated that triazole derivatives showed enhanced antifungal activity against various fungal strains compared to standard antifungal agents. Compounds containing the triazole moiety displayed minimum inhibitory concentrations (MICs) as low as 0.01 µmol/mL against Gibberella species .

- Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Certain derivatives exhibited MIC values comparable to or better than traditional antibiotics like gentamicin and ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 0.5 | |

| Compound B | E. coli | 0.75 | |

| Compound C | Gibberella zeae | 0.01 |

Agricultural Applications

Plant Growth Regulators

Triazole compounds have been utilized as plant growth regulators. Specifically, this compound has shown effectiveness in controlling the alternate bearing habit in mango trees (Mangifera indica), promoting consistent fruit production .

Fungicides

In agriculture, triazoles serve as fungicides due to their ability to inhibit fungal growth. The compound is part of formulations that target a wide range of fungal pathogens affecting crops .

Materials Science

Corrosion Inhibitors

Research indicates that triazole compounds can act as corrosion inhibitors for metals. The presence of the triazole ring enhances the protective qualities of coatings applied to metals exposed to corrosive environments .

Polymer Science

Triazoles are also being explored for their roles in polymer chemistry. They can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength .

Case Studies

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of various triazole derivatives against Aspergillus species. The results indicated that compounds with chloromethyl substitutions exhibited significantly lower MICs compared to non-substituted analogs, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Agricultural Impact

Field trials conducted on mango trees treated with formulations containing this compound demonstrated a marked increase in fruit yield and quality over untreated controls. This underscores the potential for triazole-based compounds in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.

Comparación Con Compuestos Similares

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole can be compared with other similar compounds such as:

1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole: Another heterocyclic compound with similar applications but differing in the number of nitrogen atoms in the ring.

1-tert-butyl-5-(methyl)-1H-1,2,4-triazole: A derivative with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.

Actividad Biológica

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties. The information is derived from various research studies and literature reviews.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole ring system is recognized for its broad spectrum of biological activities. Compounds containing this structure have been incorporated into several clinically important drugs, including antifungals like itraconazole and antiviral agents such as ribavirin. The versatility of the 1,2,4-triazole core enables the development of derivatives with enhanced pharmacological profiles .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method and minimum inhibitory concentration (MIC) assessments. The findings suggested that certain derivatives demonstrated potent activity against resistant strains such as MRSA and VRE .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-tert-butyl-5-(chloromethyl)-triazole | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Bacillus subtilis | 6.25 |

Antifungal Activity

The antifungal potential of triazoles is well-documented. Studies have shown that derivatives of this compound can inhibit the growth of various fungal pathogens. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes .

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have identified promising candidates for cancer therapy. For instance, compounds containing the triazole moiety have been shown to inhibit HER2 tyrosine kinase in breast cancer cells with significant potency. The IC50 values for these compounds indicate moderate to high cytotoxicity against various cancer cell lines .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-tert-butyl-5-(chloromethyl)-triazole | MDA-MB-231 (Breast) | 18.0 |

| HT-29 (Colon) | 22.5 | |

| A549 (Lung) | 15.0 |

The biological activity of triazoles often relates to their ability to interact with specific biological targets. For example:

- Antibacterial : Inhibition of DNA gyrase has been noted in some studies as a mechanism for antibacterial activity .

- Antifungal : Disruption of ergosterol biosynthesis affects fungal cell membrane integrity.

- Anticancer : Inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- A study demonstrated that a derivative exhibited significant antibacterial effects against multidrug-resistant strains in vitro and in vivo models.

- Another investigation focused on a triazole compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

Propiedades

IUPAC Name |

1-tert-butyl-5-(chloromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKZWTJJXLUHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.